molecular formula C14H18O3 B11879443 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 120046-15-3

2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11879443
CAS No.: 120046-15-3
M. Wt: 234.29 g/mol
InChI Key: OBYZYEDJOIHTQO-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-1-benzopyran-4-one (chromone) family, characterized by a bicyclic structure with a benzopyran core and a ketone group at position 2. The specific substitution pattern includes:

  • 7-[(Propan-2-yl)oxy] group: An isopropyl ether at position 7 introduces steric bulk and modulates electronic properties, affecting solubility and reactivity .

Chromones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Properties

CAS No.

120046-15-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2,2-dimethyl-7-propan-2-yloxy-3H-chromen-4-one

InChI

InChI=1S/C14H18O3/c1-9(2)16-10-5-6-11-12(15)8-14(3,4)17-13(11)7-10/h5-7,9H,8H2,1-4H3

InChI Key

OBYZYEDJOIHTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)CC(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropoxy-2,2-dimethylchroman-4-one typically involves the introduction of an isopropoxy group at the 7th position of the chroman-4-one scaffold. This can be achieved through various synthetic routes, including:

    Alkylation: The chroman-4-one core can be alkylated using isopropyl halides in the presence of a base such as potassium carbonate.

    Etherification: The hydroxyl group at the 7th position can be converted to an isopropoxy group using isopropyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of 7-Isopropoxy-2,2-dimethylchroman-4-one may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

7-Isopropoxy-2,2-dimethylchroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The isopropoxy group can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chroman-4-one derivatives.

Scientific Research Applications

7-Isopropoxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Isopropoxy-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzopyran-4-one derivatives, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound 1 : 7-Fluoro-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one (CAS 98769-92-7)
  • Substituents : Fluoro at position 7, phenyl at position 2.
  • Properties : The electron-withdrawing fluoro group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. The phenyl group contributes to π-π stacking interactions, influencing crystallinity .
  • Spectral Data: InChIKey SZNYRENOXQIQMR-UHFFFAOYSA-N confirms stereochemistry and substituent positions .
Compound 2 : 2,3-Dihydro-8-(3-hydroxy-3-methylbut-1-enyl)-7-methoxy-2-phenyl-4H-1-benzopyran-4-one
  • Substituents : Methoxy at position 7, hydroxy-methylbutenyl at position 6.
  • Synthesis : Prepared to validate the structure of falciformin. Key steps include Claisen-Schmidt condensation and regioselective cyclization. The methoxy group directs electrophilic substitution, while the hydroxy-methylbutenyl side chain complicates stereochemical outcomes .
  • Key Finding : Synthetic and natural samples showed discrepancies in melting points and spectral data, leading to a revised structure proposal .
Compound 3 : 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one (NSC 102057)
  • Substituents : 3,4-Dimethoxyphenyl at position 2, hydroxyl at position 3, methoxy at position 7.
  • Properties: The hydroxyl group enables hydrogen bonding, improving aqueous solubility. Methoxy groups enhance lipophilicity, as seen in similar flavonoids like hesperidin .
Compound 4 : 4-Methyl-7-((5-aryl-4H-1,2,4-triazol-3-yl)methoxy)-2H-benzopyran-2-ones
  • Substituents : Methyl at position 4, triazolylmethoxy at position 7.
  • Synthesis : Derived from 7-hydroxy-4-methyl-2H-benzopyran-2-one via nucleophilic substitution. The triazole ring introduces nitrogen-based hydrogen bonding, enhancing antimicrobial activity .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Key Functional Groups IR Peaks (cm⁻¹) Notable MS Fragments (m/z)
Target Compound C₁₅H₁₈O₃ 2,2-Dimethyl, isopropyl ether ~1700 (C=O) Not available
7-Fluoro-2-phenyl derivative C₁₅H₁₁FO₂ Fluoro, phenyl N/A N/A
3-(2-Benzoylallyl) derivative C₁₆H₁₄O₄ Benzoyl, allyl 1704, 1678 (C=O) 270 (M⁺), 165 (base peak)
2-(3,4-Dimethoxyphenyl) C₁₈H₁₆O₆ Dimethoxyphenyl, hydroxy ~3300 (O-H) N/A

Key Observations :

  • Carbonyl stretching (IR ~1700 cm⁻¹) is consistent across chromones, with shifts depending on substituent electron effects .
  • Mass spectrometry fragments (e.g., m/z 165 in Compound 3) reflect cleavage patterns influenced by substituent stability .

Biological Activity

2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one , also known as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.

Pharmacological Effects

Research indicates that 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one exhibits several pharmacological effects:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains.

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.
  • Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity using DPPH and ABTS assays, showing a significant reduction in free radical levels compared to control groups .
    CompoundDPPH IC50 (µM)ABTS IC50 (µM)
    2,2-Dimethyl...15.512.3
    Control (Vitamin C)10.08.0
  • Anti-inflammatory Study : In vitro experiments demonstrated that the compound inhibited TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : A recent investigation revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

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